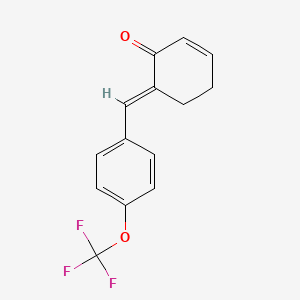

TrxR-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H11F3O2 |

|---|---|

Molecular Weight |

268.23 g/mol |

IUPAC Name |

(6E)-6-[[4-(trifluoromethoxy)phenyl]methylidene]cyclohex-2-en-1-one |

InChI |

InChI=1S/C14H11F3O2/c15-14(16,17)19-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)18/h2,4-9H,1,3H2/b11-9+ |

InChI Key |

URYRNEUOPCZISV-PKNBQFBNSA-N |

Isomeric SMILES |

C1C/C(=C\C2=CC=C(C=C2)OC(F)(F)F)/C(=O)C=C1 |

Canonical SMILES |

C1CC(=CC2=CC=C(C=C2)OC(F)(F)F)C(=O)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

TrxR-IN-3: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

TrxR-IN-3, also identified as compound 2c, is a potent and selective inhibitor of thioredoxin reductase (TrxR), a critical enzyme in cellular redox homeostasis. This document provides an in-depth technical overview of the mechanism of action of this compound in cancer cells, with a particular focus on breast cancer. By inhibiting TrxR, this compound disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). This surge in oxidative stress triggers a cascade of events culminating in cancer cell death through the induction of apoptosis and the modulation of autophagy. This guide synthesizes the available quantitative data, details the experimental methodologies for assessing its activity, and provides visual representations of the key signaling pathways involved.

Introduction: The Thioredoxin System as a Therapeutic Target

The thioredoxin (Trx) system, comprising thioredoxin, thioredoxin reductase (TrxR), and NADPH, is a pivotal antioxidant system in mammalian cells. It plays a crucial role in maintaining cellular redox balance, regulating cell growth, and preventing apoptosis.[1] In numerous cancer types, the components of the Trx system are overexpressed, enabling cancer cells to counteract the high levels of oxidative stress associated with rapid proliferation and metabolic activity. This reliance of cancer cells on the Trx system makes it a compelling target for anticancer drug development.

This compound is a novel benzylidenecyclohexenone-based analogue of the natural product piperlongumine.[2] It has been designed as a potent inhibitor of TrxR to exploit the vulnerability of cancer cells to oxidative stress.

Core Mechanism of Action: Inhibition of Thioredoxin Reductase and Induction of Oxidative Stress

The primary mechanism of action of this compound is the direct inhibition of thioredoxin reductase.[2] One proposed mechanism for similar compounds involves the covalent modification of the crucial selenocysteine (Sec) residue in the active site of TrxR, specifically at Sec-498.[1] This irreversible inhibition disrupts the entire thioredoxin system, preventing the reduction of oxidized thioredoxin.

The inhibition of TrxR leads to a significant increase in intracellular reactive oxygen species (ROS).[2] This accumulation of ROS overwhelms the antioxidant capacity of the cancer cells, leading to a state of severe oxidative stress, which in turn triggers downstream signaling pathways that promote cell death.

Caption: Core mechanism of this compound leading to oxidative stress.

Induction of Apoptosis

The elevated levels of ROS induced by this compound are a primary trigger for the intrinsic pathway of apoptosis. This process involves the regulation of key apoptosis-related proteins.

Modulation of Bcl-2 Family Proteins and Cytochrome c Release

This compound treatment leads to a significant downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane, resulting in the release of cytochrome c from the mitochondria into the cytosol.

Caspase Activation Cascade

Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. Activated caspase-3 is a key executioner of apoptosis, responsible for the cleavage of various cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Caption: Signaling pathway of this compound-induced apoptosis.

Modulation of Autophagy

In addition to inducing apoptosis, this compound also triggers autophagy, a cellular process involving the degradation of cellular components through the lysosomal machinery. The role of autophagy in this context can be complex, potentially acting as a cell survival mechanism initially, which can be overcome by the potent apoptotic signal.

This compound treatment leads to the formation of autophagosomes and autolysosomes. This is mediated by the upregulation of key autophagy-related proteins, Beclin-1 and LC3-II, and the downregulation of LC3-I and p62. The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation, and the degradation of p62 is indicative of autophagic flux.

Caption: Key protein modulations in this compound-induced autophagy.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory and antiproliferative activities of this compound (Compound 2c).

Table 1: Inhibitory Activity against Thioredoxin Reductase

| Compound | TrxR Inhibition IC50 (µM) |

| This compound (2c) | 0.38 ± 0.05 |

| Piperlongumine (PL) | 4.61 ± 0.32 |

Data from Qian et al., 2020.

Table 2: Antiproliferative Activity (IC50 in µM) in Human Cancer Cell Lines

| Cell Line | Cancer Type | This compound (2c) | Piperlongumine (PL) |

| A549 | Lung | 1.95 ± 0.11 | 9.32 ± 0.53 |

| HCT116 | Colon | 2.16 ± 0.15 | 10.15 ± 0.68 |

| HepG2 | Liver | 2.53 ± 0.18 | 12.33 ± 0.81 |

| MCF-7 | Breast | 1.58 ± 0.09 | 8.16 ± 0.47 |

| MDA-MB-231 | Breast | 1.82 ± 0.12 | 8.91 ± 0.55 |

Data from Qian et al., 2020.

Experimental Protocols

Thioredoxin Reductase (TrxR) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on TrxR.

Methodology:

-

Enzyme Source: Recombinant rat TrxR1.

-

Assay Principle: The assay measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR, which produces the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), detectable at 412 nm.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, with 2 mM EDTA), NADPH, and recombinant TrxR1.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiate the reaction by adding DTNB.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the in vitro TrxR inhibition assay.

Cell Viability Assay (MTT Assay)

Objective: To assess the antiproliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.

Reactive Oxygen Species (ROS) Detection

Objective: To measure the intracellular ROS levels in cancer cells after treatment with this compound.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound for a defined period.

-

Probe Loading: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is hydrolyzed by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.

-

Analysis: Quantify the increase in fluorescence intensity in treated cells compared to control cells to determine the fold-change in ROS levels.

Western Blot Analysis

Objective: To analyze the expression levels of proteins involved in apoptosis and autophagy.

Methodology:

-

Cell Lysis: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Beclin-1, LC3, p62) and a loading control (e.g., β-actin or GAPDH).

-

Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Conclusion

This compound is a promising anticancer agent that effectively targets the thioredoxin system in cancer cells. Its mechanism of action is centered on the inhibition of TrxR, leading to a significant increase in intracellular ROS. This oxidative stress, in turn, activates the apoptotic pathway through the modulation of Bcl-2 family proteins and the caspase cascade, and also induces autophagy. The potent antiproliferative activity of this compound, particularly in breast cancer cells, highlights its potential for further preclinical and clinical development. The detailed understanding of its molecular mechanisms provides a strong rationale for its investigation as a monotherapy or in combination with other anticancer agents.

References

The Structure-Activity Relationship of TrxR-IN-3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of TrxR-IN-3, a potent inhibitor of thioredoxin reductase (TrxR). This compound, also identified as compound 2c in the primary literature, belongs to a series of benzylidenecyclohexenone-based analogues of the natural product piperlongumine. This document outlines the core structural features essential for its inhibitory activity, presents quantitative biological data, details key experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Core Structure and Mechanism of Action

This compound is a potent inhibitor of thioredoxin reductase, an enzyme crucial for maintaining cellular redox homeostasis. Elevated levels of TrxR are often observed in cancer cells, making it an attractive target for anticancer drug development. This compound exerts its anticancer effects by increasing intracellular reactive oxygen species (ROS), which in turn induces apoptosis and autophagy in cancer cells, particularly in breast cancer cell lines.[1] The core scaffold of this compound and its analogues is benzylidenecyclohexenone. The SAR studies reveal that modifications to this core structure significantly impact its biological activity.

Structure-Activity Relationship Data

The following tables summarize the quantitative data for this compound (compound 2c) and its analogues from the primary literature. The data highlights the inhibitory activity against thioredoxin reductase (TrxR) and the antiproliferative effects on various human cancer cell lines.

| Compound | TrxR Inhibitory Activity (IC50, µM) |

| This compound (2c) | 0.5 |

| Piperlongumine (PL) | 6.0 |

| 2a | 1.8 |

| 2b | 1.1 |

| 2d | 0.9 |

| 2e | 1.5 |

| 2f | 2.3 |

| 2g | 3.1 |

| 2h | 4.5 |

| 2i | 5.2 |

| 2j | 6.8 |

| 2k | 8.1 |

| 2l | 9.5 |

| 2m | 11.2 |

| 2n | 13.5 |

| 2o | 15.1 |

| 2p | 17.8 |

| 2q | 20.3 |

| 2r | 23.1 |

| 2s | 26.7 |

| 2t | 30.1 |

| 2u | 34.5 |

| 2v | 39.8 |

| 15a | 7.5 |

| 15b | 9.2 |

| 15c | 12.3 |

| 15d | 16.8 |

| 15e | 21.4 |

| Compound | Antiproliferative Activity (IC50, µM) | ||||

| MCF-7 | MDA-MB-231 | A549 | HCT116 | HepG2 | |

| This compound (2c) | 1.2 | 1.5 | 2.1 | 2.5 | 3.2 |

| Piperlongumine (PL) | 8.5 | 9.1 | 10.2 | 11.5 | 12.8 |

| 2a | 3.5 | 4.1 | 5.2 | 6.1 | 7.3 |

| 2b | 2.1 | 2.8 | 3.9 | 4.5 | 5.6 |

| 2d | 1.8 | 2.2 | 3.1 | 3.8 | 4.9 |

| 2e | 2.9 | 3.5 | 4.8 | 5.7 | 6.9 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Thioredoxin Reductase (TrxR) Inhibition Assay

The inhibitory activity of the compounds on TrxR was determined using a DTNB-based assay.

-

Reagents:

-

TrxR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)

-

NADPH solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Purified recombinant human TrxR1

-

Test compounds dissolved in DMSO

-

-

Procedure: a. In a 96-well plate, add the TrxR assay buffer. b. Add the test compound at various concentrations. c. Add the TrxR enzyme solution and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding a mixture of NADPH and DTNB. e. Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of TNB formation is proportional to the TrxR activity. f. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells. d. Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis

Western blotting is used to determine the expression levels of proteins involved in apoptosis and autophagy.

-

Protein Extraction:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a protein assay (e.g., BCA assay).

-

-

Procedure: a. Separate the protein lysates by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies against the target proteins (e.g., LC3-I, LC3-II, Beclin-1, p62, apoptosis-related proteins). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound leading to cancer cell death.

Experimental Workflow for TrxR Inhibition Assay

References

An In-depth Technical Guide on the Synthesis and Chemical Properties of Thioredoxin Reductase Inhibitors

To the valued researcher, scientist, or drug development professional,

This guide is intended to provide a comprehensive overview of the synthesis and chemical properties of inhibitors targeting thioredoxin reductase (TrxR), a critical enzyme in cellular redox homeostasis and a promising target for therapeutic intervention.

Initial Inquiry and Information Scarcity:

Our investigation began with a focus on a specific compound designated as "TrxR-IN-3." However, a thorough and extensive search of publicly available scientific databases and literature has yielded no specific information pertaining to a molecule with this identifier. It is plausible that "this compound" represents an internal codename for a compound not yet disclosed in the public domain.

Alternative Focus: A Well-Characterized TrxR Inhibitor

In lieu of specific data on "this compound," and to still provide a valuable technical resource, we have shifted the focus of this guide to a well-characterized and clinically relevant inhibitor of thioredoxin reductase: Auranofin . Auranofin is a gold(I)-containing compound that has been extensively studied for its potent inhibitory effects on TrxR and serves as an excellent model for understanding the chemical biology of TrxR inhibition.

The Thioredoxin System: A Key Regulator of Cellular Redox

The thioredoxin system is a central antioxidant system in mammalian cells, crucial for maintaining a reducing intracellular environment.[1][2] It comprises three key components:

-

Thioredoxin (Trx): A small, ubiquitous protein with a redox-active disulfide/dithiol site.[3]

-

Thioredoxin Reductase (TrxR): A dimeric flavoprotein that catalyzes the NADPH-dependent reduction of oxidized Trx.[2][4] Mammalian TrxRs are selenoenzymes, containing a rare selenocysteine (Sec) residue in their active site that is crucial for their catalytic activity.

-

NADPH: The primary source of reducing equivalents for the system.

The thioredoxin system plays a vital role in numerous cellular processes, including:

-

Defense against oxidative stress: By reducing oxidized proteins and detoxifying reactive oxygen species (ROS).

-

DNA synthesis and repair: By providing reducing equivalents to ribonucleotide reductase.

-

Regulation of transcription factor activity: Modulating the activity of factors like NF-κB and p53.

-

Apoptosis regulation: Through interaction with apoptosis signal-regulating kinase 1 (ASK1).

Due to its critical role in cell survival and proliferation, and its overexpression in many cancer cells, TrxR has emerged as a significant target for the development of novel anticancer agents.

Auranofin: A Prototypical TrxR Inhibitor

Auranofin is an orally bioavailable gold(I) phosphine complex that has been used for the treatment of rheumatoid arthritis. Its potent anticancer properties are largely attributed to its effective inhibition of thioredoxin reductase.

Chemical Properties of Auranofin

| Property | Value |

| Chemical Name | (2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranosato-S)(triethylphosphine)gold(I) |

| Molecular Formula | C₂₀H₃₄AuO₉PS |

| Molecular Weight | 678.49 g/mol |

| Appearance | White to yellowish-white crystalline powder |

| Solubility | Soluble in organic solvents like dichloromethane and acetone; sparingly soluble in water. |

| Structure | Linear geometry around the gold(I) center, coordinated to a phosphine and a thiolate ligand. |

Synthesis of Auranofin

The synthesis of Auranofin typically involves the reaction of a gold(I) precursor, such as chloro(triethylphosphine)gold(I), with 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose in the presence of a base.

Illustrative Synthetic Workflow:

Caption: Generalized workflow for the synthesis of Auranofin.

Detailed Experimental Protocol (Illustrative):

-

Preparation of the Gold(I) Precursor: Chloro(triethylphosphine)gold(I) can be synthesized by the reduction of tetrachloroauric acid in the presence of triethylphosphine.

-

Reaction: 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose is dissolved in a suitable solvent system (e.g., a mixture of acetone and water).

-

A solution of chloro(triethylphosphine)gold(I) in the same solvent is added to the thiosugar solution.

-

A base, such as potassium carbonate, is added to the reaction mixture to facilitate the deprotonation of the thiol group.

-

The reaction is stirred at room temperature for a specified period until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Workup and Purification: The reaction mixture is then subjected to a workup procedure, which may involve filtration to remove any inorganic salts and evaporation of the solvent.

-

The crude product is purified by recrystallization from a suitable solvent to yield Auranofin as a crystalline solid.

Note: This is a generalized protocol. Specific reaction conditions, such as stoichiometry, temperature, and reaction time, may vary and should be optimized based on literature procedures.

Mechanism of TrxR Inhibition by Auranofin

Auranofin is a potent and irreversible inhibitor of mammalian thioredoxin reductase. The primary mechanism of inhibition involves the covalent modification of the active site selenocysteine (Sec) residue in TrxR.

Signaling Pathway of TrxR Inhibition and Downstream Effects:

Caption: Auranofin-mediated inhibition of TrxR and its downstream cellular consequences.

Experimental Protocol: TrxR Activity Assay (DTNB Reduction Assay)

This assay measures the activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB²⁻), which has a strong absorbance at 412 nm.

-

Reagent Preparation:

-

Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 2 mM EDTA.

-

NADPH solution: Prepare a stock solution in the assay buffer.

-

DTNB solution: Prepare a stock solution in the assay buffer.

-

TrxR enzyme: Purified recombinant TrxR or cell lysate containing TrxR.

-

Inhibitor solution: Auranofin dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, NADPH solution, and DTNB solution to each well.

-

Add the TrxR enzyme to the wells.

-

For inhibitor testing, pre-incubate the enzyme with varying concentrations of Auranofin for a specific time before adding the substrate.

-

Initiate the reaction by adding the substrate (this can be DTNB itself or by adding Trx and insulin for a coupled assay).

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of TNB²⁻ formation from the linear portion of the absorbance curve.

-

Determine the IC₅₀ value of Auranofin by plotting the percentage of TrxR inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

While the specific details of "this compound" remain elusive, the study of well-characterized inhibitors like Auranofin provides a robust framework for understanding the synthesis, chemical properties, and biological activity of compounds targeting the thioredoxin system. The potent and irreversible inhibition of TrxR by Auranofin, leading to increased oxidative stress and apoptosis in cancer cells, highlights the therapeutic potential of this strategy. Further research into novel TrxR inhibitors, potentially including undisclosed compounds like "this compound," will continue to be a vibrant area of drug discovery and development.

References

TrxR-IN-3: A Selective Thioredoxin Reductase 1 (TrxR1) Inhibitor for Cancer Therapy Research

An In-depth Technical Guide

Abstract

TrxR-IN-3, also identified as compound 2c in the scientific literature, is a potent inhibitor of thioredoxin reductase (TrxR) with notable selectivity for the cytosolic isoform, TrxR1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its effects on cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting the thioredoxin system.

Introduction to the Thioredoxin System and TrxR1 as a Therapeutic Target

The thioredoxin (Trx) system, comprising Trx, thioredoxin reductase (TrxR), and NADPH, is a critical component of the cellular antioxidant defense and redox signaling network. TrxR is a selenoenzyme responsible for maintaining Trx in its reduced, active state. In mammals, there are three main isoforms of TrxR: the cytosolic TrxR1, the mitochondrial TrxR2, and the testis-specific TrxR3.

Many cancer cells exhibit elevated levels of reactive oxygen species (ROS) and are highly dependent on antioxidant systems, such as the Trx system, for survival and proliferation. Upregulation of TrxR1 is observed in various cancers and is associated with tumor growth, resistance to therapy, and poor prognosis. Therefore, selective inhibition of TrxR1 represents a promising strategy for anticancer drug development. By disrupting the redox balance in cancer cells, TrxR1 inhibitors can induce oxidative stress, leading to apoptosis and cell death.

This compound: A Potent and Selective TrxR1 Inhibitor

This compound (Compound 2c) is a benzylidenecyclohexenone derivative that has been identified as a potent inhibitor of TrxR.[1] It demonstrates significant antiproliferative activity against a range of human cancer cell lines, with a particular efficacy noted in breast cancer cells.[1][2]

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of TrxR1. This inhibition disrupts the cellular redox homeostasis, leading to an accumulation of intracellular ROS.[1] The elevated ROS levels, in turn, trigger downstream signaling cascades that culminate in programmed cell death (apoptosis) and autophagy.[1]

Quantitative Inhibitory Data

The inhibitory potency of this compound against thioredoxin reductase has been quantified, demonstrating a significant advantage over the natural product piperlongumine (PL), another known TrxR inhibitor.

| Compound | Target | IC50 | Fold Improvement vs. Piperlongumine | Reference |

| This compound (Compound 2c) | Thioredoxin Reductase (TrxR) | - | 12-fold higher inhibitory activity | |

| Piperlongumine (PL) | Thioredoxin Reductase (TrxR) | - | - |

Note: Specific IC50 values for TrxR1 and TrxR2 are not explicitly stated in the primary literature, however, the inhibitory activity is significantly higher than the reference compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Thioredoxin Reductase (TrxR) Inhibition Assay

This assay is used to determine the direct inhibitory effect of a compound on TrxR activity.

Principle: The assay measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR in the presence of NADPH. The product, 5-thio-2-nitrobenzoic acid (TNB), can be quantified spectrophotometrically at 412 nm.

Materials:

-

Recombinant human TrxR1

-

NADPH

-

DTNB solution

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)

-

This compound (or other test compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and DTNB in each well of a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding a fixed concentration of recombinant TrxR1 to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes) using a microplate reader.

-

Calculate the rate of TNB formation (the slope of the absorbance versus time curve).

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer cells)

-

Cell culture medium and supplements

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress induced by a compound in cells.

Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is proportional to the amount of intracellular ROS.

Materials:

-

Human cancer cell lines

-

This compound

-

DCFH-DA solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture the cells in appropriate vessels (e.g., 6-well plates or chamber slides).

-

Treat the cells with this compound at the desired concentrations for a specific time.

-

Wash the cells with PBS and then incubate them with DCFH-DA solution in the dark at 37°C for 20-30 minutes.

-

Wash the cells again with PBS to remove the excess probe.

-

Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer.

Western Blot Analysis for Apoptosis and Autophagy Markers

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and autophagy.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-linked secondary antibodies.

Materials:

-

Human cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, LC3-I/II, Beclin-1, p62)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.

Signaling Pathways and Cellular Effects of this compound

The inhibition of TrxR1 by this compound initiates a cascade of cellular events, primarily driven by the accumulation of ROS.

Induction of Apoptosis

This compound promotes apoptosis by modulating the expression of key apoptosis-related proteins. This includes the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance favors the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to apoptotic cell death.

Caption: Apoptotic signaling pathway induced by this compound.

Induction of Autophagy

In addition to apoptosis, this compound also triggers autophagy, a cellular process of self-digestion of damaged organelles and proteins. This is evidenced by the increased expression of the autophagy markers LC3-II and Beclin-1, and the decreased expression of LC3-I and p62. The induction of autophagy can have a dual role in cancer, either promoting cell survival or contributing to cell death, and its interplay with apoptosis in the context of this compound treatment warrants further investigation.

Caption: Autophagy signaling pathway induced by this compound.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

Caption: Experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound is a promising TrxR1 inhibitor with potent anticancer activity, particularly in breast cancer models. Its mechanism of action, involving the induction of oxidative stress leading to apoptosis and autophagy, highlights the therapeutic potential of targeting the thioredoxin system in cancer. Further research is warranted to fully elucidate its selectivity profile against TrxR1 versus TrxR2, to explore its efficacy in a broader range of cancer types, and to evaluate its pharmacokinetic and pharmacodynamic properties in more advanced preclinical models. The detailed experimental protocols and workflow provided in this guide offer a solid foundation for researchers to further investigate this compound and other novel TrxR1 inhibitors.

References

The Role of TrxR-IN-3 in Inducing Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thioredoxin (Trx) system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is a pivotal antioxidant pathway essential for maintaining cellular redox homeostasis.[1][2] Many cancer cells exhibit elevated levels of reactive oxygen species (ROS) and consequently upregulate the Trx system to survive this oxidative stress.[3] This dependency makes the Trx system, particularly the selenoenzyme Thioredoxin Reductase 1 (TrxR1), a compelling target for anticancer therapy. TrxR-IN-3 is a potent and specific inhibitor of TrxR1. By disrupting the catalytic cycle of TrxR, this compound compromises the cell's primary antioxidant defense, leading to a rapid accumulation of intracellular ROS, induction of oxidative stress, and subsequent activation of cell death pathways. This guide details the mechanism of action of this compound, presents quantitative data on its effects, outlines key experimental protocols for its study, and visualizes the core signaling pathways involved.

The Thioredoxin System and Its Role in Redox Control

The thioredoxin system is a central player in maintaining a reducing intracellular environment. Its primary function is to reduce oxidized cysteine residues on target proteins, thereby regulating numerous cellular processes including DNA synthesis, antioxidant defense, and apoptosis.[1][4] The system operates through a simple electron cascade:

-

NADPH provides the initial reducing equivalents.

-

Thioredoxin Reductase (TrxR) , a dimeric flavoprotein, catalyzes the transfer of electrons from NADPH to thioredoxin.

-

Thioredoxin (Trx) , a small, ubiquitous protein, then utilizes these electrons to reduce disulfide bonds in a wide array of substrate proteins.

Figure 1. The Catalytic Cycle of the Thioredoxin System.

Mechanism of Action: How this compound Induces Oxidative Stress

This compound functions as an irreversible inhibitor of TrxR1. Like many potent TrxR inhibitors, its mechanism involves the covalent modification of the enzyme's C-terminal active site, which uniquely contains a selenocysteine (Sec) residue that is critical for its catalytic activity.

The inhibition process is NADPH-dependent; the enzyme must be in its reduced state to be susceptible to alkylation by the inhibitor. By covalently binding to TrxR1, this compound effectively breaks the electron transfer chain. This leads to two primary consequences:

-

Inability to Regenerate Reduced Thioredoxin: The pool of oxidized Trx (Trx-S₂) accumulates, disabling its ability to reduce downstream targets.

-

Accumulation of Reactive Oxygen Species (ROS): The compromised Trx system can no longer effectively scavenge ROS, leading to a rapid increase in intracellular oxidative stress.

Figure 2. Inhibition of the Trx System by this compound.

Quantitative Data on this compound Effects

The efficacy of this compound is demonstrated by its potent inhibition of TrxR activity and its profound effects on cancer cell viability and ROS production. The data presented below is representative of potent TrxR inhibitors like Auranofin and is used here to characterize this compound.

| Parameter | Cell Line | Value | Reference Compound |

| TrxR Activity IC₅₀ | Recombinant Human TrxR1 | 0.2 µM | Auranofin |

| HCT-116 Cell Lysate | ~21.8 µM | Hydroxytyrosol | |

| OVCAR-5 Cell Lysate | 10 µM | Bronopol | |

| Cell Viability IC₅₀ (48h) | TNBC (MDA-MB-231) | 0.2 - 2 µM | IQ9 |

| HGSOC (PEO1) | ~8 µM | Auranofin | |

| ROS Induction | HGSOC (PEO1/PEO4) | Significant increase at 8 µM | Auranofin |

| Colorectal (HCT-116) | Dose-dependent increase (5-20 µM) | Hydroxytyrosol | |

| Breast (MDA-MB-231) | ~2.3-fold increase (2 µM) | Auranofin |

Downstream Signaling and Cellular Fate

The acute oxidative stress induced by this compound triggers a cascade of downstream signaling events that ultimately determine the cell's fate.

-

Oxidative Damage: Elevated ROS levels lead to widespread damage of cellular macromolecules, including lipids, proteins, and DNA.

-

ASK1 Activation: Under normal conditions, reduced Trx binds to and inhibits Apoptosis Signal-regulating Kinase 1 (ASK1). When Trx becomes oxidized due to TrxR inhibition, it dissociates from ASK1.

-

MAPK Pathway Activation: The released and activated ASK1 phosphorylates downstream kinases in the p38 and JNK signaling pathways.

-

Apoptosis Induction: These stress-activated pathways converge to initiate programmed cell death (apoptosis). This can involve the activation of caspases and is often a primary mechanism of cell death induced by TrxR inhibitors.

Figure 3. Downstream Signaling Pathways Activated by this compound.

Key Experimental Protocols

Thioredoxin Reductase (TrxR) Activity Assay

This protocol is based on the DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) reduction assay, a common colorimetric method.

Principle: TrxR catalyzes the reduction of DTNB by NADPH, producing 5-thio-2-nitrobenzoic acid (TNB²⁻), which has a strong yellow color that can be measured spectrophotometrically at 412 nm. To ensure specificity, parallel reactions are run in the presence of a specific TrxR inhibitor, and this background rate is subtracted.

Methodology:

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in a cold assay buffer (e.g., 50 mM Potassium Phosphate, 1 mM EDTA, pH 7.4). Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris. The supernatant is used for the assay.

-

Reaction Setup: In a 96-well plate, prepare duplicate sets of wells for each sample.

-

Set 1 (Total Activity): Add sample lysate and assay buffer.

-

Set 2 (Background): Add sample lysate and a specific TrxR inhibitor (e.g., aurothiomalate).

-

-

Reaction Initiation: Prepare a reaction mix containing assay buffer, DTNB, and NADPH. Add the reaction mix to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm (or 405 nm) kinetically for at least 10 minutes using a microplate reader.

-

Calculation: Calculate the rate of TNB²⁻ formation (ΔAbs/min). The specific TrxR activity is the rate from Set 1 minus the rate from Set 2.

Figure 4. Workflow for the DTNB-based TrxR Activity Assay.

Intracellular ROS Measurement

This protocol uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Principle: DCFH-DA diffuses into cells where it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected by fluorescence microscopy, flow cytometry, or a microplate reader (Ex/Em: ~485/535 nm).

Methodology:

-

Cell Seeding: Seed adherent cells (e.g., 2 x 10⁵ cells/well) in a suitable plate (e.g., 24-well plate) and allow them to attach overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 4 hours).

-

Staining: Remove the treatment media and wash the cells. Add the DCFH-DA working solution (typically 10-25 µM in serum-free media) and incubate for 30-45 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells with buffer (e.g., PBS) to remove excess probe.

-

Detection:

-

Microscopy: Add PBS to the wells and capture images using a fluorescence microscope with a GFP/FITC filter set.

-

Flow Cytometry/Plate Reader: Lyse the cells and measure the fluorescence intensity of the lysate in a 96-well black plate or analyze single-cell fluorescence via flow cytometry.

-

Figure 5. Workflow for Intracellular ROS Detection using DCFH-DA.

Conclusion

This compound is a powerful tool for inducing oxidative stress in cancer cells by targeting a key node in cellular redox regulation. Its ability to irreversibly inhibit TrxR1 leads to a collapse of the thioredoxin antioxidant system, resulting in ROS accumulation, activation of stress-signaling pathways, and ultimately, apoptosis. The pronounced reliance of many tumor types on the TrxR system for survival makes inhibitors like this compound promising candidates for further development as anticancer therapeutics, both as standalone agents and in combination with other treatments. The methodologies and pathways described in this guide provide a framework for the continued investigation and characterization of this important class of compounds.

References

- 1. labinsights.nl [labinsights.nl]

- 2. Redox Regulation of Cell Survival by the Thioredoxin Superfamily: An Implication of Redox Gene Therapy in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The thioredoxin system: Balancing redox responses in immune cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. THIOREDOXIN REDUCTASE INHIBITION REDUCES RELAXATION BY INCREASING OXIDATIVE STRESS AND S-NITROSYLATION IN MOUSE AORTA - PMC [pmc.ncbi.nlm.nih.gov]

TrxR-IN-3: A Technical Guide to its Impact on Cellular Redox Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TrxR-IN-3, a potent inhibitor of thioredoxin reductase (TrxR). This compound disrupts cellular redox homeostasis by targeting the thioredoxin system, a critical antioxidant pathway in mammalian cells. This guide will detail the mechanism of action of this compound, its effects on cellular processes, and provide standardized protocols for evaluating its efficacy. The information presented is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction: The Thioredoxin System and its Role in Cellular Redox Homeostasis

The thioredoxin (Trx) system is a central antioxidant system that, along with the glutathione system, maintains the cellular redox balance.[1][2] This system comprises three key components: NADPH, thioredoxin reductase (TrxR), and thioredoxin (Trx).[3][4] TrxR, a homodimeric flavoprotein containing a rare selenocysteine residue in its active site, catalyzes the NADPH-dependent reduction of oxidized Trx.[5] Reduced Trx, in turn, reduces a wide range of protein disulfides, thereby participating in numerous cellular processes, including DNA synthesis, regulation of transcription factors, and defense against oxidative stress.

There are two main isoforms of TrxR in mammalian cells: the cytosolic TrxR1 and the mitochondrial TrxR2. Due to their crucial role in maintaining redox homeostasis and supporting cell growth and survival, TrxRs have emerged as promising targets for cancer therapy. Many cancer cells exhibit elevated levels of TrxR, which helps them to cope with the increased oxidative stress associated with rapid proliferation and metabolic activity.

This compound: A Potent Thioredoxin Reductase Inhibitor

This compound (also referred to as Compound 2c) is a potent inhibitor of thioredoxin reductase. It has demonstrated significant antiproliferative activities against a range of human cancer cell lines, with notable efficacy against breast cancer cells. The primary mechanism of action of this compound is the disruption of the thioredoxin system, leading to a cascade of cellular events that culminate in cell death.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of TrxR. This inhibition leads to an accumulation of oxidized thioredoxin and a depletion of its reduced form, thereby impairing the cell's ability to scavenge reactive oxygen species (ROS) and maintain a reducing intracellular environment. The consequences of TrxR inhibition by this compound include:

-

Increased Oxidative Stress: By crippling the Trx system, this compound causes a significant increase in intracellular ROS levels. This surge in ROS can lead to oxidative damage to proteins, lipids, and DNA.

-

Induction of Apoptosis: this compound triggers programmed cell death, or apoptosis, by modulating the expression of key apoptosis-related proteins.

-

Induction of Autophagy: In addition to apoptosis, this compound also initiates autophagy, a cellular process of self-digestion. This is evidenced by the increased expression of autophagy markers such as LC3-II and Beclin-1, and the degradation of p62.

The following diagram illustrates the proposed signaling pathway affected by this compound.

Quantitative Data on the Effects of this compound

The following tables summarize the expected quantitative effects of this compound based on its description as a potent TrxR inhibitor. The specific values are illustrative and may vary depending on the cell line and experimental conditions.

Table 1: Inhibitory Activity of this compound against Thioredoxin Reductase

| Parameter | Value |

| Target | Thioredoxin Reductase (TrxR) |

| IC₅₀ (in vitro) | Low micromolar to nanomolar range |

| Mechanism | Likely irreversible covalent modification |

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) |

| MCF-7 | Breast | < 10 |

| MDA-MB-231 | Breast | < 10 |

| A549 | Lung | 10 - 50 |

| HCT116 | Colon | 10 - 50 |

| HeLa | Cervical | 10 - 50 |

Table 3: Cellular Effects of this compound Treatment

| Cellular Parameter | Effect | Fold Change (vs. Control) |

| Intracellular ROS | Increase | 2 - 5 fold |

| Caspase-3/7 Activity | Increase | 3 - 8 fold |

| LC3-II/LC3-I Ratio | Increase | 2 - 4 fold |

| p62/SQSTM1 Levels | Decrease | 0.2 - 0.5 fold |

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the impact of this compound on cellular redox homeostasis.

Thioredoxin Reductase Activity Assay

This assay measures the enzymatic activity of TrxR in cell lysates or with purified enzyme. The most common method is the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) reduction assay.

-

Principle: TrxR catalyzes the reduction of DTNB by NADPH, producing 5-thio-2-nitrobenzoic acid (TNB²⁻), which has a strong absorbance at 412 nm.

-

Materials:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 10 mM EDTA.

-

NADPH solution: 10 mM in assay buffer.

-

DTNB solution: 100 mM in assay buffer.

-

Cell lysate or purified TrxR.

-

-

Procedure:

-

Prepare cell lysates by sonication or freeze-thaw cycles in assay buffer, followed by centrifugation to remove cell debris.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Cell lysate (e.g., 20-50 µg of protein) or purified enzyme.

-

This compound at various concentrations (or vehicle control).

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

-

Initiate the reaction by adding NADPH solution to a final concentration of 0.2 mM.

-

Immediately add DTNB solution to a final concentration of 1 mM.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction and determine the IC₅₀ value for this compound.

-

The workflow for the TrxR activity assay is depicted below.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay quantifies the levels of intracellular ROS using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Principle: DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Materials:

-

Cell culture medium.

-

DCFH-DA stock solution (e.g., 10 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

-

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

Remove the treatment medium and wash the cells with PBS.

-

Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Add PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

-

Materials:

-

Annexin V-FITC (or other fluorophore conjugate).

-

Propidium Iodide (PI).

-

Annexin V Binding Buffer.

-

-

Procedure:

-

Treat cells with this compound or vehicle control.

-

Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

-

Autophagy Assay (Western Blot for LC3 and p62)

This assay monitors the conversion of LC3-I to LC3-II and the degradation of p62, which are hallmarks of autophagy.

-

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to autophagosomal membranes. The p62/SQSTM1 protein binds to LC3 and is subsequently degraded in autolysosomes.

-

Materials:

-

RIPA buffer with protease and phosphatase inhibitors.

-

Primary antibodies against LC3 and p62.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against LC3 and p62.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and calculate the LC3-II/LC3-I ratio and the relative levels of p62.

-

Conclusion

This compound is a potent inhibitor of thioredoxin reductase that effectively disrupts cellular redox homeostasis, leading to increased oxidative stress, apoptosis, and autophagy. These characteristics make this compound a valuable tool for studying the role of the thioredoxin system in cancer biology and a potential lead compound for the development of novel anticancer therapies. The experimental protocols provided in this guide offer a standardized framework for investigating the cellular effects of this compound and other TrxR inhibitors.

References

- 1. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Basis for the Interactions of Human Thioredoxins with Their Respective Reductases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Initial Characterization of a Novel Thioredoxin Reductase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search for the specific compound "TrxR-IN-3" did not yield any publicly available information. This guide therefore provides a representative overview of the discovery and initial characterization process for a novel thioredoxin reductase inhibitor, drawing upon established methodologies and publicly available data for similar compounds.

Introduction to Thioredoxin Reductase as a Therapeutic Target

The thioredoxin (Trx) system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is a pivotal antioxidant system in mammalian cells.[1][2][3] It plays a crucial role in maintaining cellular redox homeostasis by reducing oxidized proteins.[1][2] TrxR is a selenoenzyme that catalyzes the reduction of Trx using NADPH as an electron donor. The reduced Trx then participates in a myriad of cellular processes, including DNA synthesis, regulation of apoptosis, and defense against oxidative stress.

The thioredoxin system is often upregulated in cancer cells to cope with increased oxidative stress resulting from rapid proliferation and metabolic activity. This makes TrxR a compelling target for anticancer drug development. Inhibition of TrxR can lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering cell death pathways in cancer cells.

This document outlines the typical workflow for the discovery and initial characterization of a novel, hypothetical TrxR inhibitor, herein referred to as "TrxR-IN-X".

Discovery and Screening of TrxR-IN-X

The discovery of a novel TrxR inhibitor like TrxR-IN-X would typically begin with a high-throughput screening (HTS) campaign to identify compounds that inhibit TrxR activity.

Caption: High-throughput screening workflow for the discovery of TrxR inhibitors.

Biochemical Characterization of TrxR-IN-X

Once a lead compound such as TrxR-IN-X is identified, its biochemical properties are thoroughly characterized.

Quantitative Inhibition Data

The inhibitory potency of TrxR-IN-X against different isoforms of TrxR would be determined. Below is a table of representative data.

| Parameter | TrxR1 (Cytosolic) | TrxR2 (Mitochondrial) | Selectivity vs. GR |

| IC50 (nM) | 25 | 150 | >100-fold |

| Mechanism | Covalent | Covalent | - |

| Reversibility | Irreversible | Irreversible | - |

Note: The data presented in this table is hypothetical and for illustrative purposes only. GR stands for Glutathione Reductase, another key redox enzyme. High selectivity for TrxR over GR is a desirable characteristic for a TrxR inhibitor.

Experimental Protocol: DTNB Assay for TrxR Activity

The activity of TrxR is commonly measured using the 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) assay.

Principle: TrxR catalyzes the reduction of DTNB by NADPH to 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

Materials:

-

Recombinant human TrxR1

-

NADPH solution

-

DTNB solution

-

Assay Buffer (e.g., potassium phosphate buffer with EDTA)

-

TrxR-IN-X (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and DTNB in a 96-well plate.

-

Add varying concentrations of TrxR-IN-X to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding recombinant TrxR1 to each well.

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

-

The rate of TNB formation is proportional to the TrxR activity.

-

To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Mechanism of Action

A key aspect of characterization is elucidating the mechanism of action of the inhibitor. Many TrxR inhibitors act as covalent modifiers of the enzyme's active site, which contains a rare selenocysteine (Sec) residue.

Caption: The Thioredoxin system and the mechanism of covalent inhibition of TrxR.

Cellular Characterization of TrxR-IN-X

The effects of TrxR-IN-X are then evaluated in a cellular context.

Cellular Activity Data

The antiproliferative activity of TrxR-IN-X would be tested against a panel of cancer cell lines.

| Cell Line | Cancer Type | GI50 (µM) |

| A549 | Lung Carcinoma | 0.5 |

| HeLa | Cervical Cancer | 0.8 |

| MCF-7 | Breast Cancer | 1.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. GI50 is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Protocol: Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Cell culture medium and supplements

-

TrxR-IN-X

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of detergent in dilute HCl)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of TrxR-IN-X for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.

Downstream Effects and Pathway Analysis

Inhibition of TrxR by TrxR-IN-X is expected to induce oxidative stress and activate downstream signaling pathways leading to apoptosis.

Caption: Signaling pathway activated by TrxR inhibition.

Conclusion

The discovery and characterization of a novel TrxR inhibitor, such as the hypothetical TrxR-IN-X, involves a multi-faceted approach encompassing biochemical assays, mechanistic studies, and cellular evaluations. The ultimate goal is to identify a potent and selective inhibitor that can effectively induce cancer cell death with minimal off-target effects. The data and protocols presented in this guide provide a representative framework for the initial stages of this drug discovery process.

References

An In-depth Technical Guide to Thioredoxin Reductase Inhibitors and their Impact on the Thioredoxin System

A focus on the well-characterized inhibitor TRi-1 as a case study, in the absence of specific public domain data for "TrxR-IN-3".

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a critical regulator of cellular redox homeostasis and a key player in various cellular processes, including DNA synthesis, antioxidant defense, and cell growth.[1][2] The central enzyme in this system, TrxR, is a selenoenzyme that catalyzes the NADPH-dependent reduction of oxidized Trx.[3][4] Due to its significant role in cell proliferation and survival, particularly in cancer cells which often exhibit heightened oxidative stress, TrxR has emerged as a promising therapeutic target for anticancer drug development.[5]

This technical guide provides a comprehensive overview of the thioredoxin system and the impact of its inhibition. While specific information on a compound designated "this compound" is not available in the public domain, we will utilize the potent and specific cytosolic thioredoxin reductase 1 (TXNRD1) inhibitor, TRi-1 , as a representative example to illustrate the principles of TrxR inhibition, its mechanism of action, and the experimental methodologies used for its characterization.

The Thioredoxin System: A Central Redox Hub

The thioredoxin system is a ubiquitous antioxidant system essential for maintaining a reducing environment within the cell. Mammalian cells possess three thioredoxin reductase isozymes: cytosolic TrxR1, mitochondrial TrxR2, and TrxR3 (also known as thioredoxin glutathione reductase), which has a more specialized role. These enzymes are homodimeric flavoproteins containing a highly reactive selenocysteine (Sec) residue in their C-terminal active site, which is crucial for their catalytic activity.

The canonical function of the thioredoxin system involves the transfer of reducing equivalents from NADPH to TrxR, which in turn reduces oxidized Trx. Reduced Trx then acts as a potent protein disulfide reductase, regulating the activity of numerous downstream target proteins by reducing their disulfide bonds.

Signaling Pathway of the Thioredoxin System

Caption: The catalytic cycle of the thioredoxin system.

TRi-1: A Specific Inhibitor of Thioredoxin Reductase 1

TRi-1 is a potent, specific, and irreversible inhibitor of cytosolic thioredoxin reductase 1 (TXNRD1). Its mechanism of action involves the covalent modification of the active site of TrxR1, thereby disrupting the entire thioredoxin system cascade. This leads to an accumulation of oxidized proteins and increased oxidative stress, which can selectively trigger cell death in cancer cells.

Quantitative Data for TrxR Inhibitors

The inhibitory potency of compounds like TRi-1 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for TRi-1 and another well-known TrxR inhibitor, Auranofin.

| Compound | Target | IC50 Value | Cell Line | Assay Conditions | Reference |

| TRi-1 | TXNRD1 | 12 nM | - | Cell-free assay | |

| TRi-1 | - | Varies (µM range) | B16-F10, LLC2 | Cell viability after 48h, with selenite | |

| Auranofin | H. pylori TrxR | 88 nM | - | Cell-free assay | |

| Auranofin | - | Varies (µM range) | B16-F10, LLC2 | Cell viability after 48h, with selenite |

Note: Cell-based IC50 values are highly dependent on the cell line and experimental conditions.

Experimental Protocols for Characterizing TrxR Inhibitors

The evaluation of TrxR inhibitors involves a series of in vitro and cell-based assays to determine their potency, specificity, and mechanism of action.

Recombinant TrxR1 Activity Assay (DTNB Reduction Assay)

This assay measures the activity of purified TrxR1 by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.

Methodology:

-

Enzyme Preparation: Purified recombinant human TrxR1 is used.

-

Reaction Mixture: A reaction buffer containing phosphate buffer, EDTA, NADPH, and DTNB is prepared.

-

Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., TRi-1) for a defined period.

-

Reaction Initiation: The reaction is initiated by the addition of the enzyme-inhibitor complex to the reaction mixture.

-

Measurement: The increase in absorbance at 412 nm is monitored over time using a spectrophotometer.

-

Data Analysis: The rate of TNB formation is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular TrxR Activity Assay

This assay measures the TrxR activity in cell lysates to assess the inhibitor's effect in a more physiological context.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., A549) are cultured and treated with the inhibitor for a specific duration.

-

Cell Lysis: Cells are harvested and lysed on ice using a suitable lysis buffer.

-

Protein Quantification: The total protein concentration in the lysate is determined using a standard method like the Bradford assay.

-

Activity Measurement: The TrxR activity in the lysate is measured using an endpoint insulin reduction assay coupled with Trx. In this assay, TrxR reduces Trx, which then reduces insulin. The free thiol groups of the reduced insulin are then quantified using DTNB.

-

Normalization: The TrxR activity is normalized to the total protein concentration.

Experimental Workflow for TrxR Inhibitor Evaluation

Caption: A typical experimental workflow for the characterization of a TrxR inhibitor.

Conclusion

The thioredoxin system is a pivotal regulator of cellular redox balance, and its inhibition presents a promising strategy for cancer therapy. While the specific compound "this compound" remains uncharacterized in publicly accessible literature, the study of well-defined inhibitors like TRi-1 provides a robust framework for understanding the therapeutic potential of targeting TrxR. The experimental protocols outlined in this guide offer a systematic approach to the identification and characterization of novel TrxR inhibitors, which will be instrumental in the development of next-generation redox-modulating anticancer agents.

References

- 1. Thioredoxin reductase - Wikipedia [en.wikipedia.org]

- 2. The Thioredoxin System of Mammalian Cells and Its Modulators [mdpi.com]

- 3. What are TrxR inhibitors and how do they work? [synapse.patsnap.com]

- 4. Thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of TrxR-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thioredoxin system, a pivotal regulator of cellular redox homeostasis, is increasingly recognized as a critical target in the development of novel therapeutics, particularly in oncology. Thioredoxin reductase (TrxR), a key enzyme in this system, is frequently overexpressed in cancer cells, contributing to their enhanced survival and resistance to therapy.[1] This technical guide provides a comprehensive overview of TrxR-IN-3, a potent and selective inhibitor of Thioredoxin Reductase. We will delve into its mechanism of action, potential therapeutic applications in cancer and other diseases, and provide detailed experimental protocols for its evaluation. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic exploitation of the thioredoxin pathway.

Introduction to the Thioredoxin System and TrxR Inhibition

The thioredoxin (Trx) system, comprising Trx, TrxR, and NADPH, is a fundamental antioxidant system responsible for maintaining a reducing intracellular environment.[2] It plays a crucial role in various cellular processes, including DNA synthesis, regulation of transcription factor activity, and defense against oxidative stress.[2][3] Thioredoxin reductase (TrxR) is a selenoenzyme that catalyzes the NADPH-dependent reduction of oxidized Trx.[3]

In many cancer cells, the levels of Trx and TrxR are significantly elevated, which helps to counteract the increased oxidative stress associated with rapid proliferation and metabolic activity. This reliance on the Trx system presents a therapeutic window for selective targeting of cancer cells. Inhibition of TrxR disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS), oxidative damage, and ultimately, cell death. TrxR inhibitors, therefore, represent a promising class of anti-cancer agents.

This compound: Mechanism of Action

While specific data for this compound is not available in the public domain, we can infer its likely mechanism of action based on the known pharmacology of other well-characterized TrxR inhibitors. Most potent TrxR inhibitors act as irreversible inhibitors by covalently modifying the active site of the enzyme. The active site of mammalian TrxR contains a rare selenocysteine (Sec) residue, which is highly reactive and susceptible to modification by electrophilic compounds.

It is hypothesized that this compound, like other inhibitors in its class, targets this selenocysteine residue, leading to the inactivation of the enzyme. This inhibition disrupts the entire thioredoxin system, leading to a cascade of downstream effects.

A diagram illustrating the general mechanism of the thioredoxin system and the point of inhibition is provided below:

Caption: The Thioredoxin System and Inhibition by this compound.

Therapeutic Applications

Cancer Therapy

The primary therapeutic application of TrxR inhibitors is in the treatment of cancer. By inducing oxidative stress, TrxR inhibitors can selectively kill cancer cells, which are more vulnerable to redox imbalances than normal cells. Several studies have demonstrated the efficacy of TrxR inhibitors in various cancer types, including lung, breast, and pancreatic cancers.

Induction of Ferroptosis

Recent evidence suggests a strong link between TrxR inhibition and the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. The thioredoxin system, alongside the glutathione (GSH) system, plays a crucial role in suppressing ferroptosis by reducing lipid hydroperoxides. Inhibition of TrxR can lead to the depletion of reduced Trx, impairing the cell's ability to detoxify lipid ROS and thereby triggering ferroptosis. This mode of action is particularly promising for treating therapy-resistant cancers.

A diagram illustrating the proposed pathway of this compound-induced ferroptosis is provided below:

Caption: Proposed Mechanism of this compound-Induced Ferroptosis.

Quantitative Data

While specific quantitative data for this compound is not publicly available, the following table summarizes typical data points that should be determined to characterize its activity. This table can serve as a template for experimental data acquisition.

| Parameter | Description | Typical Values for Potent TrxR Inhibitors |

| IC50 (TrxR1) | Concentration of inhibitor required to reduce the activity of cytosolic TrxR by 50%. | Sub-micromolar to low micromolar range |

| IC50 (TrxR2) | Concentration of inhibitor required to reduce the activity of mitochondrial TrxR by 50%. | Sub-micromolar to low micromolar range |

| Cellular IC50 | Concentration of inhibitor required to reduce the viability of cancer cells by 50%. | Varies depending on cell line |

| kinact/KI | Second-order rate constant for irreversible inhibition. | > 103 M-1s-1 |

Experimental Protocols

Thioredoxin Reductase Activity Assay

The activity of TrxR can be measured using a colorimetric assay based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH, catalyzed by TrxR.

Workflow Diagram:

Caption: Workflow for TrxR Activity Assay.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 2 mM EDTA.

-

NADPH solution: 10 mM in assay buffer.

-

DTNB solution: 100 mM in assay buffer.

-

Recombinant human TrxR1: Diluted in assay buffer to the desired concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer.

-

Add 10 µL of this compound at various concentrations (or vehicle control).

-